4-Nitro-2-(trifluoromethyl)phenyl isocyanate
Overview
Description
4-Nitro-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the molecular formula C8H3F3N2O3 and a molecular weight of 232.12 g/mol . It is characterized by the presence of a nitro group, a trifluoromethyl group, and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
The synthesis of 4-Nitro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-nitro-2-(trifluoromethyl)aniline with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Nitro-2-(trifluoromethyl)phenyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include amines, alcohols, and reducing agents like hydrogen and catalysts such as palladium on carbon. Major products formed from these reactions include ureas, carbamates, and amines.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)phenyl isocyanate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable urea or carbamate linkages . This reactivity is exploited in various chemical synthesis and modification processes. The nitro group can also undergo reduction, which can alter the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar compounds to 4-Nitro-2-(trifluoromethyl)phenyl isocyanate include:
4-Nitrophenyl isocyanate: Lacks the trifluoromethyl group, making it less reactive in certain contexts.
2-(Trifluoromethyl)phenyl isocyanate: Lacks the nitro group, which affects its reactivity and applications.
4-(Trifluoromethyl)phenyl isocyanate: Similar structure but without the nitro group, leading to different reactivity and uses.
The uniqueness of this compound lies in the combination of the nitro, trifluoromethyl, and isocyanate groups, which confer distinct reactivity and versatility in various chemical processes .
Properties
IUPAC Name |
1-isocyanato-4-nitro-2-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O3/c9-8(10,11)6-3-5(13(15)16)1-2-7(6)12-4-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBGKEPRECQBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408158 | |
Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16588-73-1 | |
Record name | 1-Isocyanato-4-nitro-2-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50408158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2-(trifluoromethyl)phenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.